molecular formula C16H17N3O3 B2639367 N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 920228-06-4

N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No. B2639367
CAS RN: 920228-06-4
M. Wt: 299.33
InChI Key: WMHYCBXANWFFOU-UHFFFAOYSA-N
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Description

“(2-Methoxybenzyl)(pyridin-4-ylmethyl)amine” is a chemical compound used for proteomics research . It has a molecular formula of C14H16N2O and a molecular weight of 228.3 .

Scientific Research Applications

Catalytic Activity

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide derivatives have been demonstrated as effective ligands in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This process requires a low amount of CuCl and DMPPO, leading to the creation of internal alkynes with significant diversity (Chen et al., 2023).

Structural Chemistry

N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide and its derivatives are pivotal in the synthesis and structural characterization of various compounds. For instance, its involvement is noted in the synthesis of bibenzyl-4-yl-[5,6-dihydro-6-oxo-1-(4-pentenyl)pyridine-3-carboxylate]-4′-yl-(6-methoxypyridine-3-carboxylate), which displays a unique crystal and molecular structure (Zugenmaier, 2013).

Coordination Chemistry

N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide derivatives have been shown to be crucial in the formation of complex molecular structures, such as in the syntheses and characterization of the vanadium trimer and hexamer, which exhibit unique geometric and bonding properties (Maass et al., 2016).

properties

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-22-14-5-3-2-4-13(14)11-19-16(21)15(20)18-10-12-6-8-17-9-7-12/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHYCBXANWFFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide

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